molecular formula C14H12N2O2 B6341372 2-Amino-3-acetylamino-dibenzofuran, 97% CAS No. 2088945-29-1

2-Amino-3-acetylamino-dibenzofuran, 97%

Cat. No. B6341372
CAS RN: 2088945-29-1
M. Wt: 240.26 g/mol
InChI Key: NFEPGNPTZZJMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-acetylamino-dibenzofuran, also known as AADF, is an organic compound with the molecular formula of C10H9NO3. It is a white crystalline solid at room temperature and has a melting point of 118-120°C. AADF is an important intermediate in the synthesis of various pharmaceuticals, dyes, and perfumes. It is also used as a catalyst for organic reactions and as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

2-Amino-3-acetylamino-dibenzofuran, 97% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and perfumes. It is also used as a catalyst for organic reactions and as a reagent in the synthesis of other organic compounds. Additionally, 2-Amino-3-acetylamino-dibenzofuran, 97% has been used as a model compound for studying the structure and reactivity of other organic compounds.

Mechanism of Action

2-Amino-3-acetylamino-dibenzofuran, 97% acts as a nucleophile in organic reactions, attacking the electrophilic centers of other molecules. This reaction results in the formation of a new bond between the two molecules, which can then be further manipulated to form other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-3-acetylamino-dibenzofuran, 97% have not been extensively studied. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, suggesting that it may be useful as an enzyme inhibitor.

Advantages and Limitations for Lab Experiments

2-Amino-3-acetylamino-dibenzofuran, 97% is an easily accessible and relatively inexpensive reagent, making it a popular choice for lab experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 2-Amino-3-acetylamino-dibenzofuran, 97% is also a relatively weak nucleophile, meaning that it may not be suitable for certain types of reactions.

Future Directions

The potential applications of 2-Amino-3-acetylamino-dibenzofuran, 97% are vast and still largely unexplored. Future research could focus on exploring its antimicrobial and enzyme-inhibiting properties and developing new applications for it. Additionally, research could focus on optimizing its synthesis process and improving its nucleophilic properties for use in more complex reactions. Finally, research could also focus on exploring the potential toxicity of 2-Amino-3-acetylamino-dibenzofuran, 97% and developing methods to reduce its toxicity.

Synthesis Methods

2-Amino-3-acetylamino-dibenzofuran, 97% can be synthesized from the reaction of 2-amino-3-hydroxybenzoic acid with acetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction produces a mixture of the desired 2-Amino-3-acetylamino-dibenzofuran, 97% and the byproduct 2-amino-3-acetic acid. The mixture can then be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(2-aminodibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8(17)16-12-7-14-10(6-11(12)15)9-4-2-3-5-13(9)18-14/h2-7H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEPGNPTZZJMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-acetylamino-dibenzofuran

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